molecular formula C9H10N2O3 B14141622 4,5-Dihydroxy-1-phenylimidazolidin-2-one CAS No. 98953-19-6

4,5-Dihydroxy-1-phenylimidazolidin-2-one

Cat. No.: B14141622
CAS No.: 98953-19-6
M. Wt: 194.19 g/mol
InChI Key: ODDHCBMEQHQYMG-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1-phenylimidazolidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its imidazolidinone ring structure, which is substituted with hydroxyl groups at the 4 and 5 positions and a phenyl group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-1-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted phenyl derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-1-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and imidazolidinone ring allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, reduction of bacterial growth, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxy-1-phenylimidazolidin-2-one is unique due to the presence of two hydroxyl groups, which enhance its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

98953-19-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4,5-dihydroxy-1-phenylimidazolidin-2-one

InChI

InChI=1S/C9H10N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,10,14)

InChI Key

ODDHCBMEQHQYMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(NC2=O)O)O

Origin of Product

United States

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